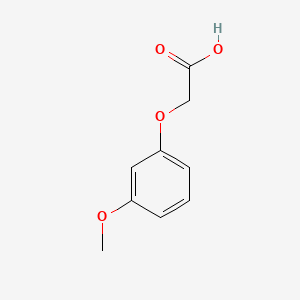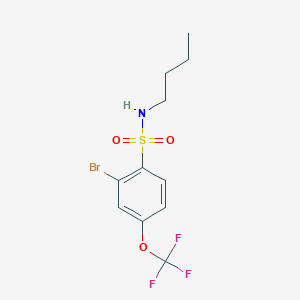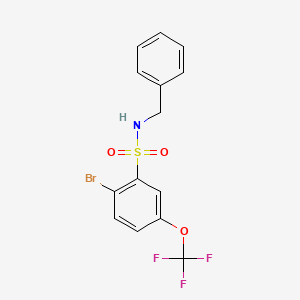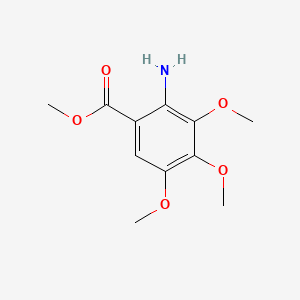
3-Methoxyphenoxyacetic acid
概要
説明
3-Methoxyphenoxyacetic acid (MOPAC) is a phenolic compound with the molecular formula C9H10O4 . It has gained attention due to its potential applications in various fields of research and industry. It’s a derivative of phenylacetic acid (PAA) and is considered a phytotoxin in Rhizoctonia solani .
Molecular Structure Analysis
The molecular structure of 3-Methoxyphenoxyacetic acid consists of 9 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The IUPAC name for this compound is 2-(3-methoxyphenoxy)acetic acid .Physical And Chemical Properties Analysis
3-Methoxyphenoxyacetic acid appears as a pale cream to cream crystalline powder . It has a molecular weight of 182.1733 and a melting point range of 113.0-122.0°C .科学的研究の応用
Chemical Research
3-Methoxyphenoxyacetic acid is used in chemical research due to its unique structure and properties . It is a derivative of phenylacetic acid (PAA), which is produced by specific enzymes, such as hydroxylase or methylase .
Biological Research
In biological research, this compound is used in the study of various biological processes. For instance, it is used in bioprocessing, cell culture and transfection, and cell and gene therapy .
Fluorimetric Estimation
A fluorimetric method has been developed for the estimation of 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), and 3-Methoxyphenoxyacetic acid is used in this process .
Phytotoxicity Studies
The compound has been identified as a phytotoxin, causing necrosis in tobacco leaves . This makes it useful in studying plant-pathogen interactions and developing strategies for plant disease management.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
2-(3-methoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDPQRIYMMZJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174991 | |
| Record name | Acetic acid, (3-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenoxyacetic acid | |
CAS RN |
2088-24-6 | |
| Record name | Acetic acid, (3-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2088-24-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (3-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Methoxyphenoxyacetic acid in peptide synthesis, and how does it impact the final peptide product?
A1: 3-Methoxyphenoxyacetic acid serves as a key reagent in Solid-Phase Peptide Synthesis (SPPS) []. Specifically, it acts as the linkage agent connecting the growing peptide chain to the solid support (usually polystyrene resin). This linkage is crucial as it allows for the efficient addition of amino acids and eventual cleavage of the synthesized peptide from the resin []. The choice of linkage agent, including 3-Methoxyphenoxyacetic acid, can influence the conditions required for both peptide cleavage and the final purification steps.
Q2: The research mentions cyclic peptides as potential substrates and inhibitors. How does the use of 3-Methoxyphenoxyacetic acid in SPPS facilitate the creation of these cyclic structures?
A2: While 3-Methoxyphenoxyacetic acid facilitates the linear assembly of the peptide chain on the solid support, it doesn't directly contribute to cyclization []. After the desired linear peptide sequence is assembled, it's cleaved from the resin with the N-terminal and side-chain protecting groups still intact. This cleavage yields a linear peptide with a free N-terminal amine. Subsequent removal of the temporary N-terminal protecting group allows for a cyclization reaction to occur, typically facilitated by coupling reagents like BOP, ultimately resulting in the desired cyclic peptide [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















